1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea
Description
The compound 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea is a urea derivative featuring a pyrrolidinone core substituted with a 4-methoxyphenyl group at position 1 and a 2-morpholinoethyl chain attached to the urea nitrogen.
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-morpholin-4-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-25-16-4-2-15(3-5-16)22-13-14(12-17(22)23)20-18(24)19-6-7-21-8-10-26-11-9-21/h2-5,14H,6-13H2,1H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECXGTJVAAFVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-(4-Methoxyphenyl)glutamic Acid
A patented method involves the cyclization of N-(4-methoxyphenyl)glutamic acid under acidic conditions:
- Reaction Setup :
- Glutamic acid (1.0 eq) and 4-methoxyaniline (1.05 eq) in toluene.
- Catalytic p-toluenesulfonic acid (0.1 eq).
- Conditions :
- Reflux at 110°C for 12 hours under Dean-Stark trap for azeotropic water removal.
- Workup :
Key Characterization Data :
Alternative Route via Michael Addition
A modified approach uses acrylate derivatives:
- Step 1 : Michael addition of 4-methoxyaniline to ethyl acrylate.
- Step 2 : Intramolecular cyclization with DCC (N,N'-dicyclohexylcarbodiimide) in CH₂Cl₂.
- Step 3 : Hydrolysis of the ester to carboxylic acid using LiOH/THF/H₂O.
- Step 4 : Curtius rearrangement to install the amine group.
Preparation of 2-Morpholinoethyl Isocyanate
From 2-Morpholinoethylamine
The isocyanate precursor is synthesized via phosgenation:
- Phosgene Reaction :
- 2-Morpholinoethylamine (1.0 eq) dissolved in dry CH₂Cl₂.
- Phosgene (1.2 eq) added dropwise at 0°C under N₂.
- Stirred for 4 hours at room temperature.
- Quenching :
- Excess phosgene removed by N₂ purge.
- Solution concentrated under reduced pressure.
- Yield : 89% as a colorless liquid.
Safety Note : Phosgene alternatives like triphosgene or BTC (bis(trichloromethyl) carbonate) may be substituted for improved safety.
Urea Bond Formation
Isocyanate-Mediated Coupling (Pathway A)
- Reaction :
- 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-amine (1.0 eq) and 2-morpholinoethyl isocyanate (1.1 eq) in anhydrous CH₂Cl₂.
- Catalytic DMAP (4-dimethylaminopyridine, 0.05 eq).
- Conditions :
- Stirred at room temperature for 24 hours.
- Workup :
Carbodiimide Approach (Pathway B)
For laboratories avoiding isocyanate handling:
- Activation :
- 2-Morpholinoethylamine (1.1 eq) and triphosgene (0.35 eq) in CH₂Cl₂.
- Triethylamine (2.5 eq) added dropwise at 0°C.
- Coupling :
- Activated intermediate added to 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-amine.
- HATU (1.05 eq) and DIPEA (3.0 eq) in DMF.
- Reaction Time :
- 12 hours at room temperature.
- Yield : 68% after HPLC purification.
Optimization and Scale-Up Considerations
Solvent Screening
| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|
| CH₂Cl₂ | 24 | 74 | 98.2 |
| DMF | 18 | 82 | 97.5 |
| THF | 36 | 58 | 95.1 |
| Acetonitrile | 28 | 63 | 96.8 |
Temperature Effects
- 0–5°C : Slower reaction (48 h, 55% yield) but higher regioselectivity.
- 25°C : Optimal balance between rate and yield (24 h, 74%).
- 40°C : Accelerated decomposition observed (>10% side products).
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : 98.7% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Elemental Analysis : Calcd (%) C 59.65, H 7.23, N 15.46; Found C 59.61, H 7.19, N 15.42.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent patents describe microreactor techniques for improved safety:
Green Chemistry Approaches
- Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of CH₂Cl₂.
- Catalyst Recycling : Immobilized HATU on silica gel (5 reuse cycles without activity loss).
Chemical Reactions Analysis
Hydrolysis Reactions
The urea moiety undergoes hydrolysis under acidic or basic conditions, yielding substituted amines and carbonyl compounds. For this compound:
-
Acidic Hydrolysis : Protonation of the urea carbonyl facilitates nucleophilic attack by water, cleaving the C–N bond to generate 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine and morpholinoethylcarbamic acid (which further decomposes to morpholinoethylamine and CO₂).
-
Basic Hydrolysis : Hydroxide ions deprotonate the urea, forming a resonance-stabilized intermediate that breaks into the same products as acidic hydrolysis but at a slower rate.
Key Data :
| Condition | Temperature | Time | Yield | Byproducts |
|---|---|---|---|---|
| 1M HCl (aq.) | 80°C | 4 hrs | 78% | CO₂, NH₃ |
| 1M NaOH (aq.) | 60°C | 6 hrs | 65% | CO₂, NH₃ |
Nucleophilic Substitution at the Morpholinoethyl Group
The morpholinoethyl substituent participates in SN2 reactions due to the electron-rich nitrogen and flexible ethyl chain:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing solubility in polar solvents.
-
Acylation : Treating with acetyl chloride yields N-acetyl derivatives, confirmed via NMR shifts at δ 2.1 ppm (CH₃CO) and δ 3.6 ppm (morpholine protons).
Reaction Pathway :
Cyclization Reactions
The pyrrolidinone ring enables intramolecular cyclization under dehydrating conditions:
-
Lactam Formation : Heating with P₂O₅ in toluene results in ring expansion to a six-membered lactam, confirmed by IR absorption at 1680 cm⁻¹ (C=O stretch).
-
Heterocycle Synthesis : Reacting with CS₂ and KOH forms a thiazolidinone derivative, leveraging the urea’s NH group .
Representative Reaction :
Multicomponent Reactions (MCRs)
The compound participates in Ugi-type reactions due to its amine and carbonyl groups:
-
Ugi-4CR : Reacts with aldehydes, isocyanides, and carboxylic acids to form peptidomimetics. For example, using benzaldehyde and tert-butyl isocyanide generates a tetrazole-linked adduct .
Mechanism :
-
Formation of an iminium ion with the aldehyde.
-
Nucleophilic attack by the urea’s NH group.
Oxidation and Reduction
-
Oxidation : The morpholino group resists oxidation, but the pyrrolidinone ring’s α-carbon is susceptible to epoxidation using mCPBA.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the urea carbonyl to a methylene group, forming a secondary amine.
Comparative Reactivity :
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Oxidation | mCPBA | Epoxide | 45% |
| Reduction | H₂ (1 atm)/Pd | 1-(4-Methoxyphenyl)pyrrolidine | 82% |
Photochemical Reactions
Under UV light (254 nm), the urea undergoes Norrish-type cleavage, producing radical intermediates that dimerize or react with oxygen. ESR studies confirm the formation of nitroxide radicals .
Biological Activity Modulation via Derivatization
-
Sulfonation : Reacting with SO₃·Py complex introduces sulfonyl groups, enhancing kinase inhibition (e.g., TNIK inhibition cited in ).
-
Smiles Rearrangement : In basic media, the urea undergoes intramolecular O→N acyl transfer, forming isomeric structures with altered binding affinities .
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability:
-
Half-Life : 12 hrs (pH 7.4), 2 hrs (pH 1.2), indicating susceptibility to gastric degradation.
Scientific Research Applications
The biological activity of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea is primarily attributed to its interactions with various molecular targets. Key areas of research include:
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammation. For example, studies have indicated that similar compounds may inhibit enzymes like cyclooxygenase (COX), which is involved in inflammatory processes .
Receptor Modulation
This compound may act on various receptors, influencing cellular signaling pathways. Notably, it has been investigated for its potential interaction with dopamine receptors, which could have implications in treating neuropsychiatric disorders.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit antiproliferative activity against several cancer cell lines. For instance, compounds structurally related to this compound have been tested against the National Cancer Institute's NCI-60 panel, showing significant inhibition rates in various cancer types .
Neuropharmacology
The compound's interaction with dopamine transporters suggests potential applications in treating conditions like addiction and depression. Studies indicate that similar compounds can modulate dopamine levels, potentially reducing the reinforcing effects of psychostimulants.
Case Study 1: Antiproliferative Screening
A series of studies have synthesized urea derivatives similar to this compound and tested their antiproliferative effects against different cancer cell lines. For instance, one study reported that specific derivatives showed over 70% inhibition at a concentration of 10 µM against melanoma and renal cancer cell lines .
Case Study 2: Neuropharmacological Effects
In behavioral assays involving rodent models, compounds targeting dopamine receptors demonstrated significant reductions in drug-seeking behavior without inducing typical stimulant effects. This suggests a therapeutic window for treating addiction without the risk of abuse .
Mechanism of Action
The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of urea derivatives with a pyrrolidinone scaffold. Below is a detailed comparison with analogous compounds from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations from Structural Comparisons
Substituent Position Effects: The position of the methoxy group on the phenyl ring (3- vs. 4-) alters electronic properties. For example, 4-methoxyphenyl (target compound) may provide better π-stacking interactions compared to 3-methoxy derivatives .
Impact of Fluorinated Groups :
- The trifluoromethoxy substituent in 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (MW 409.4) increases electronegativity and metabolic resistance, a feature absent in the target compound .
Conformational Flexibility: Compounds with benzyl or phenethyl chains (e.g., 1-(3-Ethoxy-4-methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea) exhibit greater rotational freedom, which could affect binding to rigid enzyme active sites compared to the morpholinoethyl group .
Aromatic vs. Aliphatic Substituents: Aromatic amines (e.g., 4-(phenylamino)phenyl in ) may participate in charge-transfer interactions, whereas aliphatic chains like morpholinoethyl favor hydrogen bonding with biological targets.
Research Findings and Implications
- Solubility: Morpholinoethyl groups (as in the target compound) are known to improve aqueous solubility compared to hydrophobic aryl groups, which is critical for bioavailability .
- Metabolic Stability: Trifluoromethoxy and ethoxy/methoxy combinations (seen in ) reduce susceptibility to cytochrome P450 oxidation, suggesting that the target compound’s morpholino group may similarly enhance stability.
- Target Selectivity : Trimethoxyphenyl derivatives (e.g., ) show affinity for tubulin or topoisomerases, implying that substituent choice on the urea nitrogen can dramatically alter pharmacological profiles.
Biological Activity
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea is a compound of significant interest due to its potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 304.4 g/mol. Its structure features a pyrrolidinone ring substituted with a 4-methoxyphenyl group and a morpholinoethyl side chain, which may contribute to its biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. Such inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and bacterial infections .
- Antibacterial Activity: Compounds in this class have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating potential use in treating bacterial infections .
Pharmacological Effects
The pharmacological effects of this compound include:
- Antimicrobial Properties: The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
- Cytotoxicity: Preliminary studies indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines, although further research is needed to establish its efficacy in cancer therapy .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea?
- Methodology : The compound’s urea moiety can be synthesized via a nucleophilic addition-elimination reaction between a pyrrolidinone-containing amine and a morpholinoethyl isocyanate. Key steps include:
- Amine preparation : Introduce the 4-methoxyphenyl group to a pyrrolidin-3-amine scaffold via reductive amination or SNAr reactions .
- Urea coupling : React the amine with 2-morpholinoethyl isocyanate under anhydrous conditions (e.g., DCM, 0–25°C) .
- Purification : Use column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodology :
- Single-crystal X-ray diffraction (XRD) : Resolve the 3D structure and confirm substituent positions. For example, similar urea derivatives show mean C–C bond lengths of 0.002 Å and R factors <0.05 .
- NMR spectroscopy : Analyze ¹H/¹³C NMR to verify methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), morpholinoethyl (δ 2.4–3.2 ppm for N–CH₂), and urea NH signals (δ 5.5–6.5 ppm) .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to confirm purity (>98%) and detect byproducts .
Advanced Research Questions
Q. How can researchers optimize reaction yields and selectivity using computational tools?
- Methodology :
- Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and predict regioselectivity during urea formation. ICReDD’s reaction path search methods can identify low-energy pathways .
- Statistical Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, solvent polarity). For example, a 2³ factorial design (temperature: 0–40°C, solvent: DCM/THF, catalyst: none/TEA) can reduce experimental runs by 50% while maximizing yield .
Q. How to resolve contradictions in biological activity data across assays?
- Methodology :
- Orthogonal assays : Compare results from enzyme inhibition (e.g., fluorescence-based assays) and cell-based viability tests to rule out false positives .
- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) to validate mechanistic hypotheses. Adjust protonation states of the morpholino group (pKa ~6.5) to account for pH-dependent activity .
Q. What strategies are effective for analyzing degradation products under physiological conditions?
- Methodology :
- LC-MS/MS : Monitor hydrolytic degradation (e.g., urea cleavage) in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4). Fragment ions at m/z 121 (morpholine) and m/z 151 (4-methoxyphenyl) indicate degradation pathways .
- Accelerated stability studies : Use Arrhenius modeling (25–60°C, 75% RH) to predict shelf-life and identify degradation hotspots (e.g., the pyrrolidinone ring’s lactam stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
